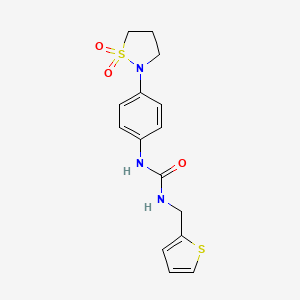

1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea is a synthetic organic compound that features a unique combination of functional groups, including an isothiazolidine dioxide ring, a phenyl group, a thiophene ring, and a urea moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea typically involves multiple steps:

Formation of the Isothiazolidine Dioxide Ring: This step involves the cyclization of a suitable precursor, such as a sulfonamide, under oxidative conditions to form the isothiazolidine dioxide ring.

Attachment of the Phenyl Group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks an aromatic ring bearing a leaving group.

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

Formation of the Urea Moiety: The final step involves the reaction of an amine with an isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The isothiazolidine dioxide ring can be reduced to the corresponding isothiazolidine.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine, chlorine, or nitrating agents.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Isothiazolidine.

Substitution: Halogenated or nitrated derivatives of the phenyl group.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity : Recent studies have indicated that compounds similar to 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea exhibit promising anticancer properties. For instance, derivatives of isothiazolidinones have been shown to inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Research has demonstrated that similar thiourea derivatives possess significant antibacterial and antifungal effects, making them candidates for developing new antimicrobial agents .

Agricultural Chemistry Applications

Pesticide Development : The unique structural features of this compound make it a candidate for developing novel pesticides. Compounds with isothiazolidinone moieties have been investigated for their ability to disrupt the growth of agricultural pests, providing an environmentally friendly alternative to traditional pesticides .

Plant Growth Regulators : There is ongoing research into the use of such compounds as plant growth regulators. Initial findings suggest that they may enhance plant growth and resistance to environmental stressors, which could lead to increased agricultural productivity .

Material Science Applications

Polymer Synthesis : The compound can be utilized in synthesizing advanced materials, particularly polymers with specific functional properties. Its ability to form cross-linked structures makes it suitable for creating durable materials used in coatings and adhesives.

Nanotechnology : In nanotechnology, derivatives of this compound are being explored for their potential use in drug delivery systems due to their biocompatibility and ability to encapsulate therapeutic agents effectively .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal examined the effects of a related isothiazolidinone compound on breast cancer cells. The results indicated a significant reduction in cell viability and increased apoptosis rates compared to control groups. This study highlights the potential for developing new cancer therapies based on this class of compounds .

Case Study 2: Agricultural Application

Research conducted on the efficacy of thiourea derivatives as pesticides showed that certain formulations significantly reduced pest populations in controlled trials. This finding supports the hypothesis that these compounds can serve as effective alternatives to synthetic pesticides while minimizing environmental impact .

Mécanisme D'action

The mechanism of action of 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea would depend on its specific application. For example:

Antimicrobial Activity: The compound may interact with bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism.

Anticancer Activity: The compound may induce apoptosis in cancer cells by targeting specific signaling pathways or cellular structures.

Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines or modulate the activity of immune cells.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)carbamate: Similar structure but with a carbamate group instead of a urea moiety.

1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)thiourea: Similar structure but with a thiourea group instead of a urea moiety.

Uniqueness

1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea is unique due to the presence of the isothiazolidine dioxide ring, which imparts specific chemical properties and reactivity. Additionally, the combination of the phenyl, thiophene, and urea groups provides a versatile scaffold for further functionalization and exploration in various research fields.

Activité Biologique

1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(thiophen-2-ylmethyl)urea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H23N3O4S, with a molecular weight of 389.47 g/mol. The compound features a dioxidoisothiazolidine ring and a thiophenyl group, which are thought to contribute to its biological properties.

Biological Activity Overview

Recent studies have indicated that this compound exhibits various biological activities:

- Anticancer Activity : Preliminary investigations suggest that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms.

- Antimicrobial Properties : The compound has demonstrated significant antimicrobial activity against various bacterial strains. Its efficacy appears to be linked to its ability to disrupt bacterial cell membranes.

- Anti-inflammatory Effects : Research indicates that this compound may exhibit anti-inflammatory properties, possibly by inhibiting pro-inflammatory cytokines and mediators involved in inflammatory pathways.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.

- Modulation of Signaling Pathways : It may interfere with signaling pathways that regulate cell survival and proliferation.

- Reactive Oxygen Species (ROS) Generation : The compound could induce oxidative stress in target cells, leading to apoptosis.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study published by ResearchGate, the compound was tested against several human cancer cell lines (e.g., breast cancer MCF-7, lung cancer A549). The results indicated a dose-dependent inhibition of cell growth with IC50 values ranging from 10 to 25 µM, suggesting significant anticancer potential.

Case Study: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating promising antimicrobial properties.

Propriétés

IUPAC Name |

1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S2/c19-15(16-11-14-3-1-9-22-14)17-12-4-6-13(7-5-12)18-8-2-10-23(18,20)21/h1,3-7,9H,2,8,10-11H2,(H2,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKJNHOSCDTUTBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.